molecular formula C26H23NO6 B2553606 3,4,5-trimethoxy-N-(4-oxo-3-(p-tolyl)-4H-chromen-2-yl)benzamide CAS No. 901271-41-8

3,4,5-trimethoxy-N-(4-oxo-3-(p-tolyl)-4H-chromen-2-yl)benzamide

Cat. No.: B2553606
CAS No.: 901271-41-8
M. Wt: 445.471
InChI Key: BPLQYOZTIZIDRD-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(4-oxo-3-(p-tolyl)-4H-chromen-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy groups on the benzene ring and a chromen-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(4-oxo-3-(p-tolyl)-4H-chromen-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route may include:

    Formation of the chromen-2-yl moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the p-tolyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Attachment of the benzamide group: This can be done through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(4-oxo-3-(p-tolyl)-4H-chromen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The carbonyl group in the chromen-2-yl moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions may include the use of strong nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield hydroxylated derivatives, while reduction of the carbonyl group would produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(4-oxo-3-(p-tolyl)-4H-chromen-2-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzamide: Lacks the chromen-2-yl moiety.

    N-(4-oxo-3-(p-tolyl)-4H-chromen-2-yl)benzamide: Lacks the methoxy groups.

    4H-chromen-2-yl derivatives: Various derivatives with different substituents.

Uniqueness

3,4,5-trimethoxy-N-(4-oxo-3-(p-tolyl)-4H-chromen-2-yl)benzamide is unique due to the combination of methoxy groups and the chromen-2-yl moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[3-(4-methylphenyl)-4-oxochromen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-9-11-16(12-10-15)22-23(28)18-7-5-6-8-19(18)33-26(22)27-25(29)17-13-20(30-2)24(32-4)21(14-17)31-3/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLQYOZTIZIDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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